((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol

Catalog No.
S12353754
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)me...

Product Name

((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol

IUPAC Name

[(1S,2R)-2-(aminomethyl)-2-(4-methylphenyl)cyclopropyl]methanol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(12)7-14/h2-5,11,14H,6-8,13H2,1H3/t11-,12+/m1/s1

InChI Key

QKDYSFBCTMPWIV-NEPJUHHUSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2CO)CN

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(C[C@@H]2CO)CN

The compound ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol is a chiral cyclopropane derivative characterized by its unique three-membered ring structure. It possesses a molecular formula of C11H15NC_{11}H_{15}N and a molecular weight of approximately 175.25 g/mol. The presence of an aminomethyl group and a p-tolyl substituent on the cyclopropane ring contributes to its potential biological activity and reactivity. The compound is notable for its stereochemistry, with specific configurations at the chiral centers that can significantly influence its pharmacological properties.

Typical of amines and alcohols. Key reaction types include:

  • Nucleophilic Substitution: The aminomethyl group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Alcohol Reactions: As an alcohol, ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol can undergo dehydration to form alkenes or react with acids to form esters.
  • Oxidation: The alcohol functional group may be oxidized to form carbonyl compounds, such as aldehydes or ketones.

These reactions are essential for its synthetic utility in organic chemistry and medicinal applications.

Preliminary studies suggest that compounds similar to ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol exhibit various biological activities, including:

  • Antidepressant Effects: Some cyclopropane derivatives have been linked to modulation of neurotransmitter systems, potentially offering therapeutic benefits in mood disorders.
  • Neuroprotective Properties: Research indicates that certain structural analogs may protect neuronal cells against oxidative stress.
  • Antitumor Activity: There is emerging evidence that compounds with similar structures may inhibit cancer cell proliferation.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol can be achieved through several methods:

  • Cyclopropanation Reactions: Utilizing diazo compounds or alkenes in the presence of transition metal catalysts can facilitate the formation of the cyclopropane ring.
  • Aminomethylation: The introduction of the aminomethyl group can be accomplished via reductive amination techniques or by using amine reagents in nucleophilic substitution reactions.
  • Chiral Resolution: Enantiomerically pure forms can be obtained through chiral auxiliary methods or chromatographic separation techniques.

These methods highlight the versatility of synthetic strategies available for producing this compound.

((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity suggests utility as a lead compound for drug development targeting neurological disorders.
  • Chemical Research: As a building block in organic synthesis, it may serve as an intermediate for creating more complex molecules.
  • Material Science: Its unique structure could be explored for developing novel materials with specific properties.

Interaction studies involving ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol focus on its binding affinities and mechanisms of action with biological targets. Investigations may include:

  • Receptor Binding Assays: Evaluating how this compound interacts with neurotransmitter receptors could provide insights into its potential therapeutic effects.
  • Enzymatic Activity Modulation: Understanding how it influences enzyme activity may reveal pathways for drug development.

These studies are crucial for assessing the safety and efficacy profiles necessary for clinical applications.

Several compounds share structural similarities with ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol. Notable examples include:

Compound NameStructureKey Differences
1-AminocyclopropanemethanolStructureLacks the p-tolyl group; simpler structure
CyclopropylmethanolStructureNo aminomethyl substitution; only an alcohol
3-AminocyclobutanemethanolStructureCyclobutane instead of cyclopropane; different ring size

The uniqueness of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol lies in its specific stereochemistry and functional groups that may confer distinct biological activities compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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